

2,4,6-tri-sec-butylphenol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Tri-sec-butylphenol**

Cat. No.: **B1617239**

[Get Quote](#)

Despite a comprehensive search for information on **2,4,6-tri-sec-butylphenol** (CAS 5892-47-7), there is a significant scarcity of detailed technical data in the public domain, particularly when compared to its well-studied isomer, 2,4,6-tri-tert-butylphenol. This guide compiles the available information and provides a comparative context with related sterically hindered phenols.

Chemical Structure and Identification

2,4,6-tri-sec-butylphenol is a sterically hindered phenol with three sec-butyl groups attached to the phenol ring at positions 2, 4, and 6.

Molecular Formula: C₁₈H₃₀O

Molecular Weight: 262.43 g/mol

CAS Number: 5892-47-7

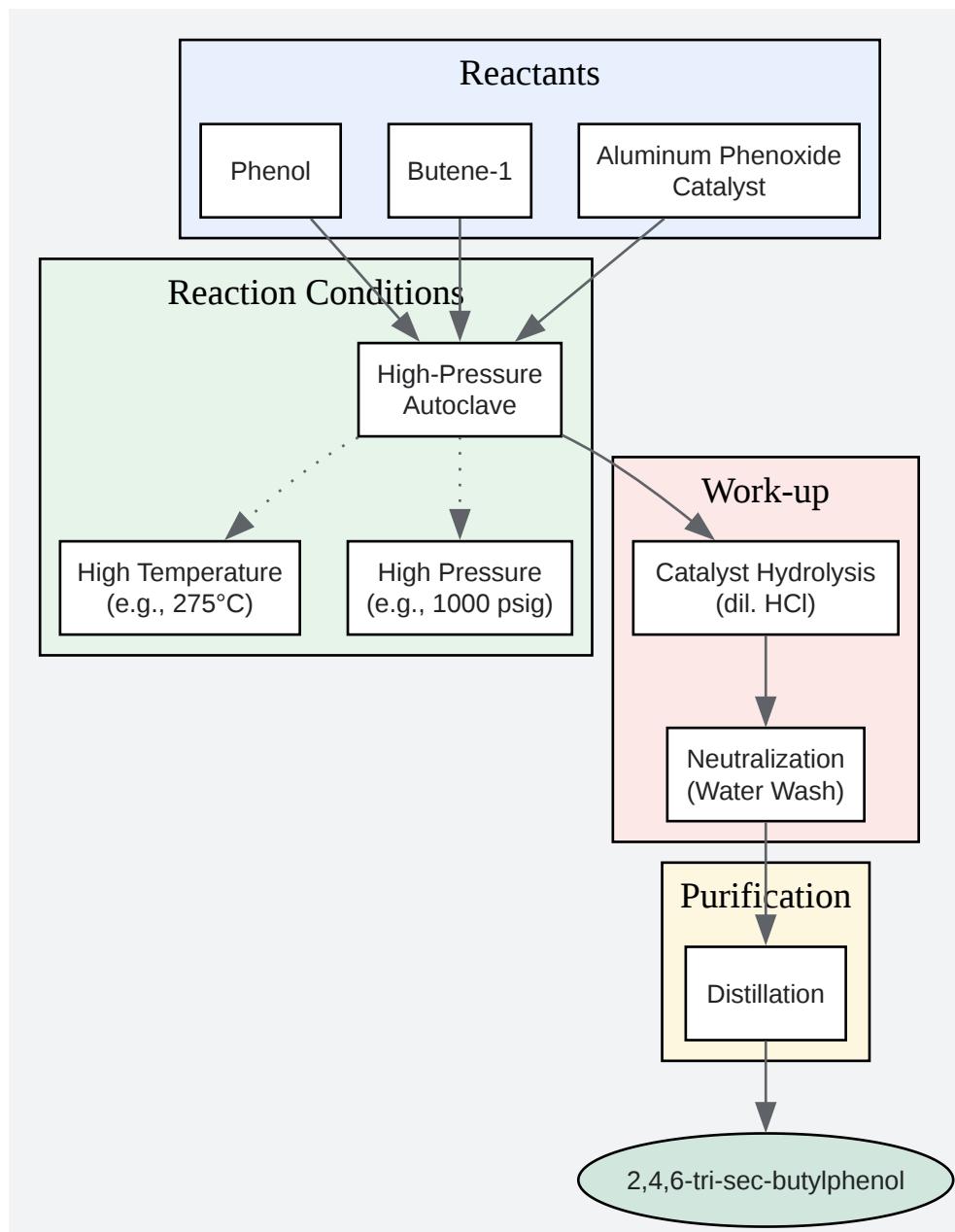
Chemical Structure:

Caption: Chemical structure of **2,4,6-tri-sec-butylphenol**.

Physicochemical Properties

The available quantitative data for **2,4,6-tri-sec-butylphenol** are summarized in the table below. For comparison, data for the more common 2,4,6-tri-tert-butylphenol are also included

where available.


Property	2,4,6-tri-sec-butylphenol	2,4,6-tri-tert-butylphenol
CAS Number	5892-47-7	732-26-3
Molecular Weight (g/mol)	262.43	262.44
Boiling Point (°C)	297 (at 101,325 Pa)	278
Density (g/cm ³)	0.911 (at 20°C)	-0.91
Vapor Pressure (Pa)	0.06 (at 20°C)	0.88 (at 25°C)
Water Solubility (μg/L)	790 (at 20°C)	512 (at 20°C)
LogP (octanol-water partition coefficient)	6.5 (at 30°C)	6.06

Synthesis and Purification

Synthesis

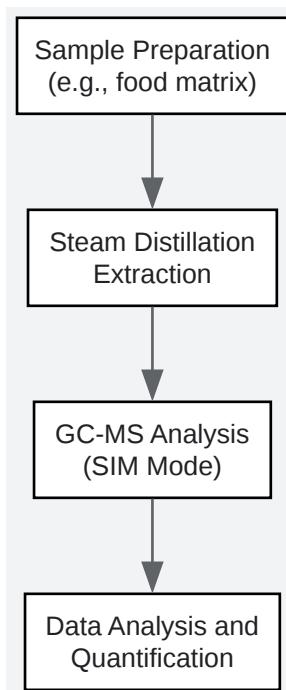
Detailed, peer-reviewed experimental protocols for the synthesis of **2,4,6-tri-sec-butylphenol** are not readily available. However, a general approach for the synthesis of sterically hindered phenols involves the Friedel-Crafts alkylation of a less substituted phenol. One cited method suggests the synthesis of o-sec-butylphenol by reacting 2,6-di-sec-butylphenol with butene-1 under high pressure and temperature in the presence of an aluminum phenoxide catalyst. It is plausible that a similar approach, starting with phenol and an excess of butene or a sec-butylating agent, could yield **2,4,6-tri-sec-butylphenol**.

A general workflow for such a synthesis is proposed below:

[Click to download full resolution via product page](#)

Caption: Proposed general workflow for the synthesis of **2,4,6-tri-sec-butylphenol**.

Purification


Purification of sterically hindered phenols can be challenging due to the presence of various isomers as byproducts. A common method for purifying high-boiling, crystalline phenols like the tert-butyl isomer is melt crystallization[1]. This technique involves partially melting the crude product and then slowly cooling it to allow the desired isomer to crystallize, leaving impurities in

the molten phase. It is likely that a similar method could be applied to purify **2,4,6-tri-sec-butylphenol**.

Analytical Methods

A specific, validated analytical protocol for **2,4,6-tri-sec-butylphenol** is not available in the reviewed literature. However, a general method for the determination of related alkylphenols in food matrices has been described, which involves steam distillation followed by gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM)[2].

A general workflow for the analysis of alkylphenols in a sample is outlined below:

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of alkylphenols.

Biological Activity and Toxicology

There is a significant lack of information regarding the specific biological activities of **2,4,6-tri-sec-butylphenol** in the context of drug development. Most of the available data relates to its general toxicity.

Antioxidant and Anti-inflammatory Properties

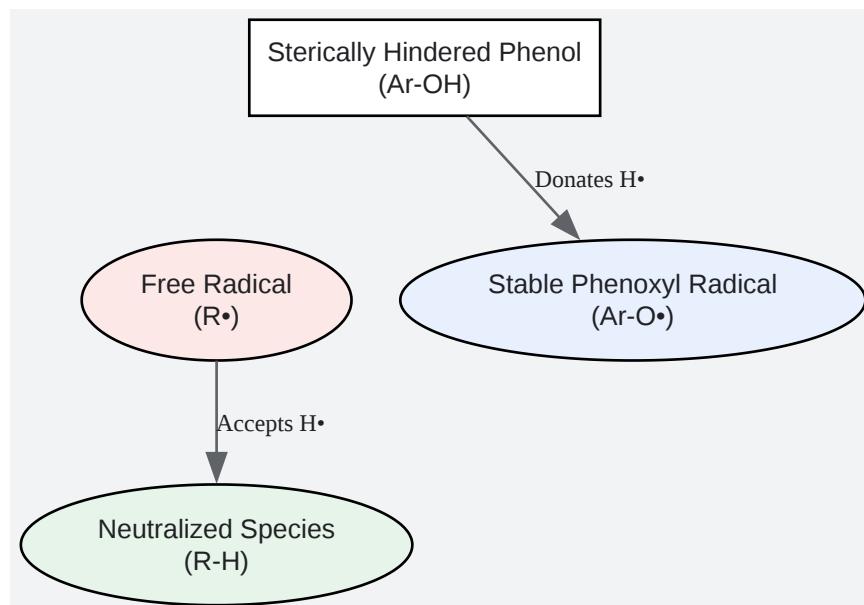
While not specifically studied for the sec-butyl isomer, sterically hindered phenols, in general, are known for their antioxidant properties. The bulky alkyl groups in the ortho and para positions stabilize the phenoxy radical that is formed upon scavenging a free radical, thereby enhancing their antioxidant activity[2]. It is plausible that **2,4,6-tri-sec-butylphenol** exhibits similar antioxidant potential.

Studies on the related compound, 2,4,6-tri-tert-butylphenol, have shown that it can have both pro-oxidant and antioxidant effects depending on the biological system. In some studies, it has demonstrated anti-inflammatory activity in combination with other antioxidants[3].

Cytotoxicity and Toxicology

The available toxicological data for **2,4,6-tri-sec-butylphenol** is summarized in the table below.

Test	Species	Route	Value
LD50	Rat	Oral	>2,000 mg/kg
EC50 (48h)	Daphnia	-	0.675 mg/L
LC50 (96h)	Fish	-	2.2 - 5 mg/L
NOEC (72h)	Algae	-	0.0675 mg/L
ErC50 (72h)	Algae	-	0.391 mg/L


Chronic toxicity studies on 2,4,6-tri-tert-butylphenol in rats have shown that it can cause liver injury characterized by focal necrosis, microcytic anemia, and elevated serum phospholipids and cholesterol levels at high doses[4].

Relevance to Drug Development

Currently, there is no direct evidence to suggest that **2,4,6-tri-sec-butylphenol** is being actively investigated as a drug candidate. However, the broader class of sterically hindered phenols has been explored for various therapeutic applications due to their antioxidant and anti-inflammatory properties. For instance, some hindered phenols have been investigated for

their potential in treating conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

The general mechanism of action for the antioxidant activity of sterically hindered phenols is illustrated below:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 3. mdpi.com [mdpi.com]
- 4. ospar.org [ospar.org]

- To cite this document: BenchChem. [2,4,6-tri-sec-butylphenol chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1617239#2-4-6-tri-sec-butylphenol-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1617239#2-4-6-tri-sec-butylphenol-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com